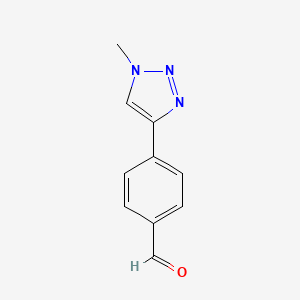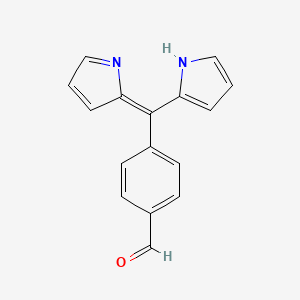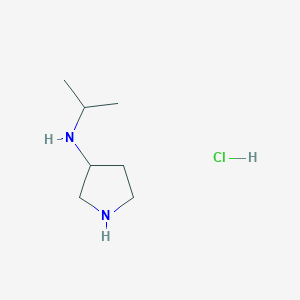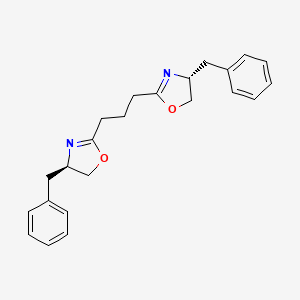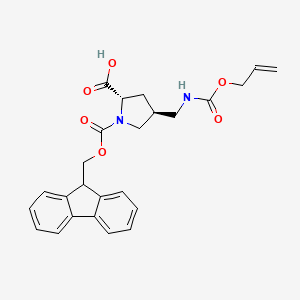
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is a complex organic compound that is often used in peptide synthesis. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are crucial in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc and Alloc protecting groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring consistency and high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deprotected or modified compounds.
Applications De Recherche Scientifique
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Alloc groups protect specific functional groups during the synthesis process, preventing unwanted reactions and ensuring the correct sequence of reactions. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding and steric interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
What sets (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid apart from similar compounds is its dual protecting groups, Fmoc and Alloc. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in the development of complex peptides and proteins.
Propriétés
Formule moléculaire |
C25H26N2O6 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(prop-2-enoxycarbonylamino)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H26N2O6/c1-2-11-32-24(30)26-13-16-12-22(23(28)29)27(14-16)25(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,16,21-22H,1,11-15H2,(H,26,30)(H,28,29)/t16-,22-/m0/s1 |
Clé InChI |
YONGMWYVYHUWDX-AOMKIAJQSA-N |
SMILES isomérique |
C=CCOC(=O)NC[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
C=CCOC(=O)NCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


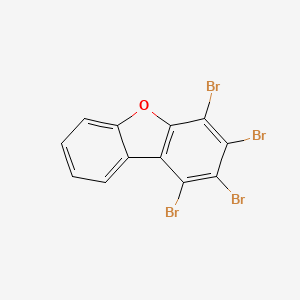


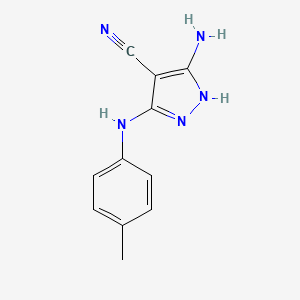
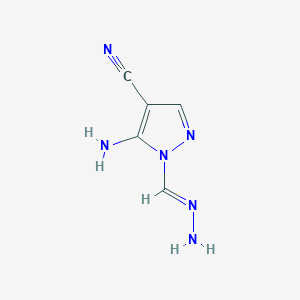

![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
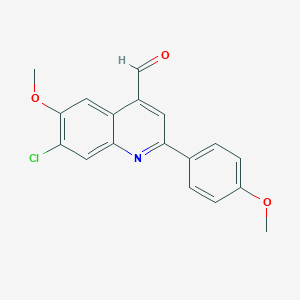
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
